

Technical Support Center: Optimizing AGN194204 Concentration for Cell-Based Assays

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Compound of Interest

Compound Name: AGN194204

Cat. No.: B15543299

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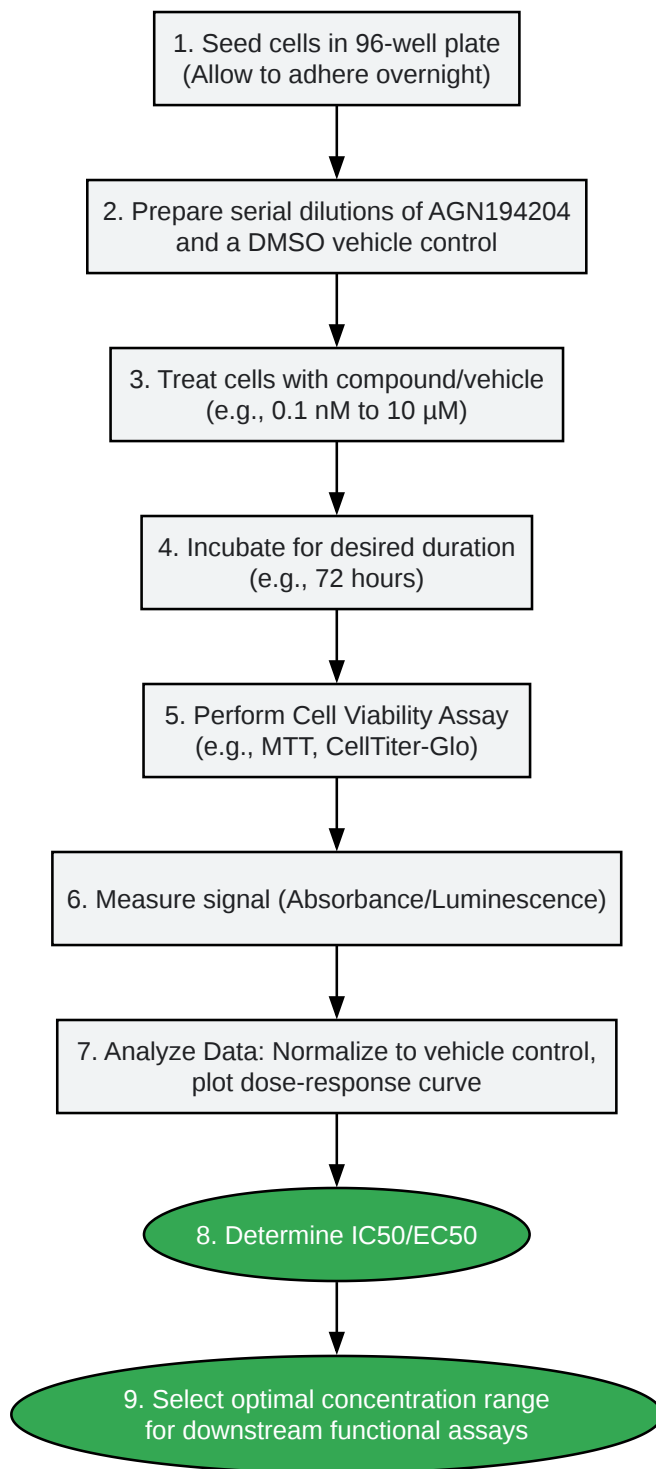
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of **AGN194204** (also known as IRX4204) for various cell-based assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is **AGN194204** and what is its primary mechanism of action?

AGN194204 is a potent and selective synthetic agonist for the Retinoid X Receptors (RXRs), with high affinity for RXR α , RXR β , and RXR γ subtypes.^{[1][2][3]} It is crucial to note that **AGN194204** is an RXR agonist, not a Retinoic Acid Receptor (RAR) antagonist; it is reported to be inactive against RARs.^{[1][2]} RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).^{[4][5]} Upon activation by an agonist like **AGN194204**, these heterodimers bind to specific DNA response elements to modulate the transcription of target genes, leading to a range of biological effects such as cell growth inhibition, apoptosis, and anti-inflammatory responses.^{[1][2][4]}

Experimental Workflow for Concentration Optimization

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